molecular formula C3H7Na2O6P B7983582 Sodium 2-(phosphonooxy)propane-1,3-bis(olate)

Sodium 2-(phosphonooxy)propane-1,3-bis(olate)

Cat. No.: B7983582
M. Wt: 216.04 g/mol
InChI Key: ZPAORKNCVQNMNT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(phosphonooxy)propane-1,3-bis(olate) typically involves the reaction of glycerol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The compound is then purified through crystallization or other suitable methods .

Industrial Production Methods

In industrial settings, the production of Sodium 2-(phosphonooxy)propane-1,3-bis(olate) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The final product is often obtained in the form of a pentahydrate, which is stable and easy to handle .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(phosphonooxy)propane-1,3-bis(olate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Sodium 2-(phosphonooxy)propane-1,3-bis(olate) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of Sodium 2-(phosphonooxy)propane-1,3-bis(olate) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various phosphoric acid derivatives, while substitution reactions can produce a range of substituted glycerophosphate compounds .

Scientific Research Applications

Sodium 2-(phosphonooxy)propane-1,3-bis(olate) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Sodium 2-(phosphonooxy)propane-1,3-bis(olate) involves its ability to donate phosphate groups in biochemical reactions. This property makes it an important reagent in various metabolic pathways, where it acts as a source of phosphate for the synthesis of nucleotides, phospholipids, and other essential biomolecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Sodium 2-(phosphonooxy)propane-1,3-bis(olate) include:

  • Sodium glycerophosphate
  • Disodium phosphate
  • Sodium pyrophosphate

Uniqueness

What sets Sodium 2-(phosphonooxy)propane-1,3-bis(olate) apart from these similar compounds is its specific structure and reactivity. The presence of both glycerol and phosphate groups in its structure allows it to participate in a wide range of biochemical reactions, making it a versatile reagent in scientific research and industrial applications .

Properties

IUPAC Name

disodium;2-phosphonooxypropane-1,3-diolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O6P.2Na/c4-1-3(2-5)9-10(6,7)8;;/h3H,1-2H2,(H2,6,7,8);;/q-2;2*+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAORKNCVQNMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C[O-])OP(=O)(O)O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Na2O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hydrate: White crystalline powder; [Mallinckrodt Baker MSDS]
Record name Disodium glycerophosphate
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CAS No.

819-83-0
Record name 1,2,3-Propanetriol, 2-(dihydrogen phosphate), sodium salt (1:2)
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Record name Disodium β-glycerophosphate
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